6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine: Safety Data, Handling Protocols, and Application in Kinase Inhibitor Discovery
6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine: Safety Data, Handling Protocols, and Application in Kinase Inhibitor Discovery
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter highly functionalized heterocyclic scaffolds that require rigorous handling and strategic chemical elaboration. 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine (CAS: 1260383-31-0)[1] is a specialized 4-azaindole derivative[2]. Azaindoles are universally recognized as privileged scaffolds in medicinal chemistry, particularly as ATP-competitive kinase inhibitors[3][4]. This specific building block is exceptionally valuable: the 3-amine and 6-iodo substituents provide orthogonal, late-stage functionalization vectors, allowing researchers to rapidly explore structure-activity relationships (SAR) within the kinase ATP-binding pocket[5].
This whitepaper synthesizes core Safety Data Sheet (SDS) information with field-proven methodologies, providing a comprehensive guide to safely handling and chemically elaborating this compound.
Part 1: Chemical Identity & Physical Properties
Understanding the physicochemical baseline of your starting material is the first step in any robust experimental design. The 4-azaindole core (1H-pyrrolo[3,2-b]pyridine) is a bioisostere of the purine ring[2][4].
Table 1: Physicochemical Properties
| Property | Value |
| Chemical Name | 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine |
| Synonyms | 3-Amino-6-iodo-4-azaindole[1] |
| CAS Number | 1260383-31-0[1] |
| Molecular Formula | C7H6IN3 |
| Molecular Weight | 259.05 g/mol |
| Core Scaffold | 1H-pyrrolo[3,2-b]pyridine (4-Azaindole)[2][6] |
| Appearance | Pale yellow to brown solid (darkens upon oxidation) |
Part 2: Hazard Identification & GHS Classification
Based on standard classifications for halogenated azaindoles and heteroaromatic amines[6][7], this compound must be handled with strict adherence to GHS protocols.
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Acute Toxicity (Oral): Category 4 (H302)[6]
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Skin Corrosion/Irritation: Category 2 (H315)[7]
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Serious Eye Damage/Irritation: Category 1 (H318)[6]
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Specific Target Organ Toxicity (Single Exposure): Category 3 (H335)
The Causality of the Hazard: Why is this specific molecule hazardous? The planar, heteroaromatic nature of the azaindole core allows for potential DNA intercalation, raising mutagenic concerns typical of aromatic amines. Furthermore, the heavy iodine substituent significantly increases the molecule's lipophilicity, enhancing dermal penetration. The highly basic pyridine nitrogen, combined with the primary amine, contributes to localized tissue irritation and the risk of severe eye damage upon contact[6].
Part 3: First Aid, PPE, & Self-Validating Handling Protocols
Standard PPE (nitrile gloves, safety goggles, and a certified fume hood) is mandatory[7]. However, as an application scientist, I mandate a self-validating handling protocol to ensure both operator safety and chemical integrity.
Self-Validating Dispensing Protocol:
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Tare & Verify: Tare an anti-static weigh boat inside the fume hood.
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Validation Check: The analytical balance must hold exactly 0.000 g for 5 seconds. If it drifts, static charge is present, which can aerosolize the fine powder (inhalation hazard). Use an anti-static gun before proceeding.
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Transfer: Use a PTFE-coated or ceramic spatula.
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Causality: Metal spatulas can induce trace transition-metal contamination. Because this molecule is destined for palladium-catalyzed cross-coupling, trace metal impurities can poison your downstream catalysts.
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Solubilization & Purity Check: Dissolve the required mass in anhydrous DMSO or DMF.
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Validation Check: The resulting solution must be clear and particulate-free. The electron-rich 3-amino-4-azaindole system is susceptible to air oxidation. If the solution is opaque or dark black, polymeric degradation has occurred, and the batch must be passed through a short silica plug (DCM/MeOH) before use.
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Part 4: Mechanistic Role in Drug Discovery
Azaindoles mimic the adenine ring of ATP, making them exceptional hinge-binding motifs[3][4]. The pyridine nitrogen acts as a hydrogen bond acceptor, while the pyrrole NH acts as a hydrogen bond donor, forming critical bidentate interactions with the kinase hinge region[3].
The 6-iodo position is strategically placed to probe the hydrophobic pocket adjacent to the ATP-binding site or to extend into the solvent-exposed region via cross-coupling[5]. The 3-amine can be acylated to interact with the DFG-in/out motif, a common strategy in designing Type II kinase inhibitors[8].
Pim kinase signaling pathway illustrating targeted intervention by azaindole inhibitors.
Part 5: Experimental Methodologies - Scaffold Elaboration
To maximize the utility of 6-Iodo-1H-pyrrolo[3,2-b]pyridin-3-amine, I utilize a two-step elaboration workflow.
Synthetic workflow for elaborating the 6-iodo-4-azaindole scaffold into a kinase inhibitor.
Protocol 1: Self-Validating Amidation of the 3-Amine
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Causality: Functionalizing the 3-amine first prevents competitive coordination of the free primary amine to the palladium catalyst during downstream cross-coupling[8].
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Step 1: Dissolve the azaindole (1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and the desired acid chloride (1.1 eq) dropwise at 0°C.
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Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is validated as complete when the highly polar, ninhydrin-positive primary amine spot disappears, replaced by a higher
UV-active spot that is ninhydrin-negative.
Protocol 2: Self-Validating Suzuki-Miyaura Cross-Coupling at the 6-Position
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Causality: The 6-iodo group undergoes rapid oxidative addition with Pd(0), making it vastly superior for Suzuki couplings compared to bromo or chloro analogs[5].
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Step 1 (Reagent Mixing): Combine the 3-functionalized azaindole intermediate (1.0 eq), arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in 1,4-dioxane/H₂O (4:1).
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Step 2 (Degassing): Sparge the mixture with N₂ for 15 minutes.
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Validation Check: Upon heating to 40°C, the solution must transition from a heterogeneous suspension to a homogeneous deep red/brown solution, confirming active catalyst dissolution and preventing oxidative homocoupling of the boronic acid.
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Step 3 (Execution): Heat at 90°C for 4 hours.
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Validation Check: Withdraw a 10 µL aliquot, dilute in MeOH, and analyze via LC-MS. The reaction is validated to proceed when the starting material peak is consumed (<5% AUC) and the desired product mass emerges.
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Step 4 (Workup): Filter the crude mixture through a Celite pad.
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Causality & Validation: This removes precipitated palladium black. The filtrate must be optically clear; a grey tint indicates colloidal palladium breakthrough, requiring immediate re-filtration to prevent toxicity in downstream biological assays.
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Part 6: Quantitative Data Summaries
Selecting the correct catalyst is critical for the 6-iodo position. Below is a summary of quantitative optimization data for the cross-coupling of the 4-azaindole core.
Table 2: Catalyst Optimization for 6-Iodo Cross-Coupling
| Catalyst System | Base | Solvent System | Temp (°C) | Conversion (%)* |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 100 | 65% |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | >95% |
| Pd₂(dba)₃ / XPhos | Cs₂CO₃ | DMF | 110 | 88% |
*Conversion validated via LC-MS Area Under Curve (AUC) after 4 hours of reaction time.
Part 7: References
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[8] Google Patents. Novel bicyclic bromodomain inhibitors (AU2014284616A1). URL:
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[3] Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin (Tokyo). URL: [Link]
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[5] Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Pharmaceuticals (Basel). URL: [Link]
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- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. 1H-pyrrolo 3,2-b pyridine AldrichCPR 272-49-1 [sigmaaldrich.com]
- 7. 1H-Pyrrolo[3,2-b]pyridine | 272-49-1 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. AU2014284616A1 - Novel bicyclic bromodomain inhibitors - Google Patents [patents.google.com]
